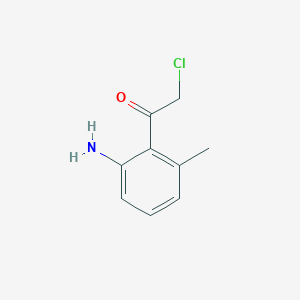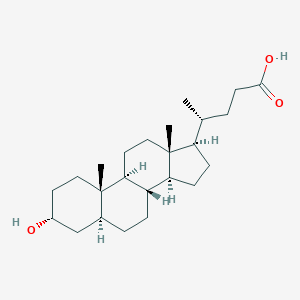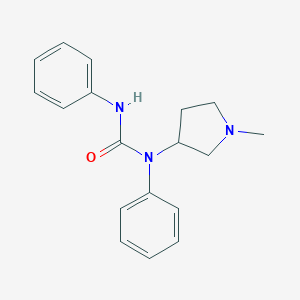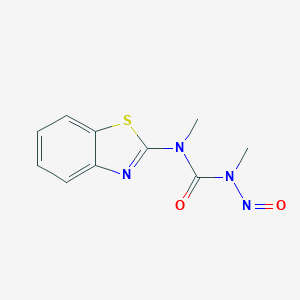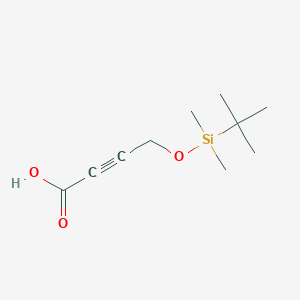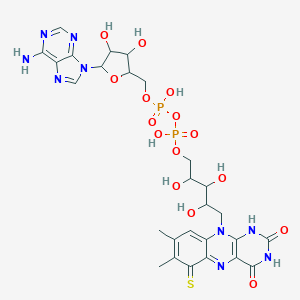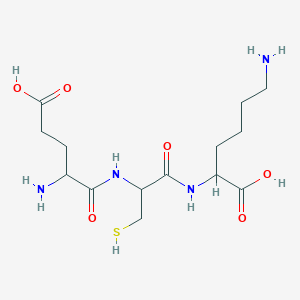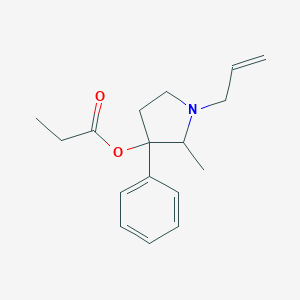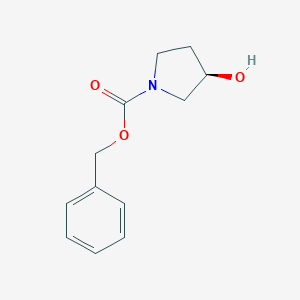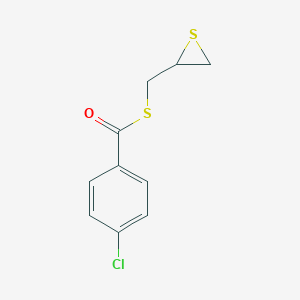
p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Chlorothiobenzoic acid S-2,3-epithiopropyl ester, also known as Ellman's reagent, is a widely used chemical compound in scientific research. It is a thiol-specific reagent that is used to measure the concentration of free thiols in proteins and other biological molecules. Ellman's reagent is also used in the synthesis of various compounds and has numerous applications in biochemical and physiological research.
Mécanisme D'action
P-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent reacts with free thiols in biological molecules to form a mixed disulfide. The reaction is based on the reduction of the disulfide bond in p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent by the thiol group of the biological molecule. The reaction results in the formation of a yellow-colored compound that can be quantified using a spectrophotometer.
Effets Biochimiques Et Physiologiques
P-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent has numerous biochemical and physiological effects. It is a thiol-specific reagent that can modify the structure and function of proteins and enzymes. The modification of thiol groups can alter the activity of enzymes and affect the function of proteins. p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent is also used to study the redox state of biological molecules and to investigate the role of thiol groups in various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
P-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent has several advantages for lab experiments. It is a simple and reliable method for the quantification of free thiols in biological molecules. The reaction is fast and can be carried out under mild conditions. p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent is also widely available and can be used in various applications. However, p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent has some limitations. It is not specific to cysteine residues and can react with other thiol-containing molecules. The reaction can also be affected by the presence of other reducing agents in the sample.
Orientations Futures
There are several future directions for the use of p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent in scientific research. One area of interest is the development of new thiol-specific reagents that can overcome the limitations of p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent. Another area of interest is the application of p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent in the study of oxidative stress and redox signaling in biological systems. Additionally, the use of p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent in the development of thiol-modified drugs and biomaterials is an area of growing interest.
Méthodes De Synthèse
P-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent can be synthesized from p-chlorothiobenzoic acid and S-2,3-epithiopropyl ester. The reaction takes place in the presence of a base such as triethylamine and yields the final product as a yellow crystalline powder.
Applications De Recherche Scientifique
P-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent is widely used in scientific research for the quantification of free thiols in biological molecules. It is used to measure the concentration of free cysteine residues in proteins, enzymes, and other biological molecules. p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent is also used in the synthesis of various compounds, including peptides and thiol-modified oligonucleotides.
Propriétés
Numéro CAS |
109963-13-5 |
|---|---|
Nom du produit |
p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester |
Formule moléculaire |
C10H9ClOS2 |
Poids moléculaire |
244.8 g/mol |
Nom IUPAC |
S-(thiiran-2-ylmethyl) 4-chlorobenzenecarbothioate |
InChI |
InChI=1S/C10H9ClOS2/c11-8-3-1-7(2-4-8)10(12)14-6-9-5-13-9/h1-4,9H,5-6H2 |
Clé InChI |
SZLZSEGHHKJSBT-UHFFFAOYSA-N |
SMILES |
C1C(S1)CSC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
C1C(S1)CSC(=O)C2=CC=C(C=C2)Cl |
Synonymes |
p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



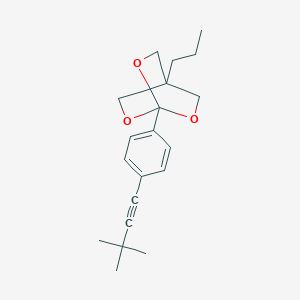
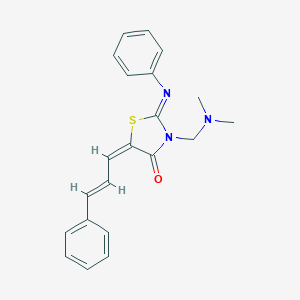

![[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate](/img/structure/B24755.png)
